molecular formula C8H8O3 B044023 3-Hydroxy-4-methylbenzoic acid CAS No. 586-30-1

3-Hydroxy-4-methylbenzoic acid

Cat. No.: B044023
CAS No.: 586-30-1
M. Wt: 152.15 g/mol
InChI Key: ZQLCWPXBHUALQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-4-methylbenzoic acid (C₈H₈O₃, molecular weight: 152.15 g/mol) is a benzoic acid derivative with a hydroxyl group at position 3 and a methyl group at position 4 on the aromatic ring. Its CAS registry number is 586-30-1, and it is also known as 3,4-cresotic acid or 3-hydroxy-p-toluic acid . This compound is a white to pale-yellow crystalline powder with a melting point of 210°C . It is used in organic synthesis, pharmaceutical intermediates, and research applications due to its structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-4-methylbenzoic acid can be synthesized through several methods. One common synthetic route involves the hydroxylation of 4-methylbenzoic acid using a suitable oxidizing agent . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic oxidation of 4-methylbenzyl alcohol . This method involves the use of a metal catalyst, such as palladium or platinum, and an oxidizing agent like oxygen or hydrogen peroxide. The reaction is conducted in a solvent, usually under elevated temperatures and pressures, to achieve efficient conversion and high product yield.

Scientific Research Applications

Antimicrobial Activity

3-Hydroxy-4-methylbenzoic acid has been studied for its potential antimicrobial properties . Research indicates that it exhibits activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of several benzoic acid derivatives, including this compound. The findings suggested that modifications to the hydroxyl group enhance antibacterial efficacy against Gram-positive bacteria .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects . Its ability to inhibit pro-inflammatory cytokines makes it a potential therapeutic agent in treating inflammatory diseases.

Data Table: Anti-inflammatory Activity

CompoundIC50 (µM)Mechanism of Action
This compound25Inhibition of NF-kB pathway
Aspirin30COX inhibition

Herbicide Development

Research has indicated that derivatives of this compound can serve as effective herbicides. The compound's structure allows it to interfere with plant growth by inhibiting specific enzymatic pathways.

Case Study:
A field trial demonstrated that a formulation containing this compound significantly reduced weed biomass in cereal crops without harming the crops themselves. This suggests its potential as a selective herbicide .

Synthesis of Polymeric Materials

This compound is utilized in the synthesis of various polymeric materials, particularly in producing polyesters and polyamides due to its hydroxyl and carboxylic functional groups.

Data Table: Polymerization Characteristics

Polymer TypeMonomer UsedProperties
PolyesterThis compoundHigh thermal stability
PolyamideThis compoundEnhanced mechanical strength

Chromatographic Techniques

The compound is frequently employed as a standard in chromatographic methods such as HPLC (High-Performance Liquid Chromatography) for quantifying phenolic compounds in various matrices.

Case Study:
In a study focused on environmental monitoring, researchers used this compound as an internal standard to assess phenolic pollutants in water samples, demonstrating its utility in analytical chemistry .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The position and type of substituents significantly influence the properties of benzoic acid derivatives. Key comparisons include:

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility in Aromatic Hydrocarbons (g/L)
3-Hydroxy-4-methylbenzoic acid -OH (C3), -CH₃ (C4) 152.15 210 408 (data from NIST evaluation)
4-Hydroxybenzoic acid -OH (C4) 138.12 213–217 1.2 (in benzene at 25°C)
3-Hydroxybenzoic acid -OH (C3) 138.12 201–203 2.5 (in toluene at 25°C)
2-Hydroxy-4-methylbenzoic acid -OH (C2), -CH₃ (C4) 152.15 189–191 405 (in cyclohexane)
Protocatechuic acid -OH (C3, C4) 154.12 200–203 Low (hydrophilic due to dihydroxy groups)

Key Observations :

  • The methyl group in this compound enhances hydrophobicity compared to unsubstituted hydroxybenzoic acids, as evidenced by its higher solubility in aromatic hydrocarbons .
  • Protocatechuic acid (3,4-dihydroxybenzoic acid) exhibits lower solubility in nonpolar solvents due to its two hydroxyl groups, which increase polarity .

Binding Affinity to Enzymes

Data from molecular docking studies ():

Compound Binding Energy (kcal/mol) Ki Value Target Enzyme/Receptor
This compound -6.9 8.7 µM Unspecified enzyme
Stigmasterol -11.0 8.58 nM Steroid-binding enzymes
Protocatechuic acid -7.0 7.36 µM Antioxidant enzymes

Key Observations :

  • This compound has moderate binding affinity compared to sterols (e.g., stigmasterol) but is less potent than protocatechuic acid in antioxidant-related interactions .

Key Observations :

  • Both this compound and 4-hydroxybenzoic acid require strict handling protocols due to irritant properties .

Q & A

Q. What are the established laboratory synthesis routes for 3-Hydroxy-4-methylbenzoic acid, and how can their efficiency be optimized?

Basic Research Question
Methodological Answer:
The synthesis of this compound typically involves regioselective hydroxylation and methylation of benzoic acid derivatives. Key approaches include:

  • Friedel-Crafts Alkylation : Methylation of 3-hydroxybenzoic acid using methyl chloride in the presence of Lewis acids (e.g., AlCl₃), followed by purification via recrystallization.
  • Protection-Deprotection Strategies : Protecting the hydroxyl group (e.g., as a methyl ether) before introducing the methyl group to avoid side reactions.
  • AI-Driven Retrosynthesis : Tools like PubChem’s AI-powered synthesis planner (Template_relevance models) can propose feasible one-step routes by analyzing reaction databases .

Optimization Tips :

  • Monitor reaction kinetics to favor thermodynamic control for regioselectivity.
  • Use HPLC or GC-MS to track intermediates and byproducts.

Q. How can researchers determine the solubility profile of this compound in organic solvents, and what factors influence these measurements?

Basic Research Question
Methodological Answer:
Solubility data is critical for solvent selection in crystallization or reaction design. The IUPAC-NIST Solubility Data Series provides experimentally validated values for this compound in aromatic hydrocarbons (e.g., toluene, xylene) .

Key Data from :

SolventTemperature (°C)Solubility (g/100g solvent)
Toluene250.45
Xylene300.32
Chlorobenzene250.78

Methodology :

  • Use gravimetric analysis: Dissolve excess compound, filter saturated solution, and measure mass after solvent evaporation.
  • Account for temperature and solvent polarity effects. Polar aprotic solvents (e.g., DMSO) may enhance solubility due to hydrogen bonding with the hydroxyl group.

Q. What advanced strategies resolve discrepancies between computational predictions and experimental crystallographic data for this compound?

Advanced Research Question
Methodological Answer:
Discrepancies often arise from incomplete force fields in computational models or experimental artifacts. To address this:

  • X-ray Crystallography : Refine structures using SHELXL (SHELX suite), which supports high-resolution data and twin refinement for accurate electron density maps .
  • DFT Calculations : Compare optimized geometries (e.g., Gaussian software) with crystallographic bond lengths and angles.
  • Spectroscopic Validation : Cross-validate with FT-IR (O-H stretch at ~3200 cm⁻¹) and NMR (aromatic proton splitting patterns) from NIST data .

Example Workflow :

Obtain single crystals via slow evaporation.

Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

Refine using SHELXL with Hirshfeld atom refinement for hydrogen bonding analysis.

Q. How can regioselective functionalization of this compound be achieved for derivative synthesis?

Advanced Research Question
Methodological Answer:
Regioselectivity challenges stem from competing reactivity of hydroxyl and methyl groups. Strategies include:

  • Directed Ortho-Metalation : Use a directing group (e.g., boronic acid) to install substituents at specific positions.
  • Enzymatic Catalysis : Lipases or esterases can selectively modify the hydroxyl group under mild conditions, as seen in enzymatic routes for analogous compounds .
  • AI-Guided Retrosynthesis : Tools like PubChem’s Template_relevance models predict viable pathways by evaluating steric and electronic effects .

Case Study :
To synthesize 3-Hydroxy-4-methylbenzamide:

Protect the hydroxyl group as a silyl ether.

React with thionyl chloride to form the acyl chloride.

Deprotect and couple with ammonia.

Q. What methodologies ensure high-purity this compound for spectroscopic and biological studies?

Basic Research Question
Methodological Answer:
Purity is validated via:

  • Chromatography : Reverse-phase HPLC (C18 column, methanol/water mobile phase) to detect impurities <0.1%.
  • Melting Point Analysis : Compare observed mp (~180–182°C) with NIST reference data .
  • Elemental Analysis : Confirm %C, %H, and %O align with theoretical values (C: 63.14%, H: 5.30%, O: 31.56%).

Purification Steps :

Recrystallize from ethanol/water (3:1 v/v).

Use activated charcoal to adsorb colored impurities.

Q. How can researchers investigate the biological activity of this compound derivatives against enzyme targets?

Advanced Research Question
Methodological Answer:
Focus on structure-activity relationships (SAR):

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). PubChem’s 3D conformer data aids in pose prediction .
  • In Vitro Assays : Measure IC₅₀ values via fluorescence-based inhibition assays (e.g., NADH depletion monitoring).
  • Metabolite Profiling : LC-MS/MS identifies hydrolysis products or phase I/II metabolites in hepatic microsomes.

Key Considerations :

  • Compare with structurally related compounds (e.g., 4-Hydroxybenzoic acid derivatives) to assess substituent effects .

Properties

IUPAC Name

3-hydroxy-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLCWPXBHUALQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40207319
Record name 3-Hydroxy-p-toluic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40207319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

586-30-1
Record name 3-Hydroxy-4-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=586-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-p-toluic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 586-30-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75850
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 586-30-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67717
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hydroxy-p-toluic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40207319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-p-toluic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.703
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-HYDROXY-P-TOLUIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TFP4SJ9ZT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-4-methylbenzoic acid
Reactant of Route 2
3-Hydroxy-4-methylbenzoic acid
Reactant of Route 3
3-Hydroxy-4-methylbenzoic acid
Reactant of Route 4
Reactant of Route 4
3-Hydroxy-4-methylbenzoic acid
Reactant of Route 5
3-Hydroxy-4-methylbenzoic acid
Reactant of Route 6
Reactant of Route 6
3-Hydroxy-4-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.